(5-Amino-6-methoxypyridin-3-yl)boronic acid

Descripción general

Descripción

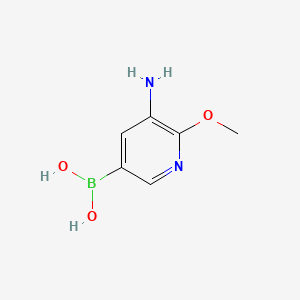

(5-Amino-6-methoxypyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C₆H₉BN₂O₃ and a molecular weight of 167.96 g/mol . This compound is a derivative of pyridine, featuring an amino group at the 5-position, a methoxy group at the 6-position, and a boronic acid group at the 3-position. It is primarily used in organic synthesis and medicinal chemistry due to its unique reactivity and functional properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (5-Amino-6-methoxypyridin-3-yl)boronic acid typically involves the following steps:

Starting Material Preparation: The synthesis begins with the preparation of 5-amino-6-methoxypyridine.

Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain high purity this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance production rates and maintain consistent quality .

Análisis De Reacciones Químicas

Types of Reactions: (5-Amino-6-methoxypyridin-3-yl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.

Chan-Lam Coupling: This reaction forms carbon-nitrogen or carbon-oxygen bonds by coupling the boronic acid with amines or alcohols in the presence of a copper catalyst.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding boronic esters or reduction to form boranes.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Copper Catalysts: Used in Chan-Lam coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products:

Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

Amines and Alcohols: Formed from Chan-Lam coupling.

Boronic Esters and Boranes: Formed from oxidation and reduction reactions.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

(5-Amino-6-methoxypyridin-3-yl)boronic acid serves as a crucial intermediate in the synthesis of novel pharmaceuticals. Its unique structure allows it to participate in various reactions, including the Suzuki-Miyaura coupling, which is essential for forming carbon-carbon bonds in drug development.

Key Applications:

- Cancer Treatment: The compound can be utilized in synthesizing drugs targeting cancer cells. Its ability to form reversible covalent bonds with biological molecules enhances its potential as a therapeutic agent.

- Boron Neutron Capture Therapy (BNCT): When complexed with Boron-10, this compound may serve as a delivery vehicle for BNCT, selectively targeting and destroying cancer cells through neutron capture reactions.

Organic Synthesis

This boronic acid derivative is an essential building block in organic synthesis due to its functional groups that facilitate the creation of complex molecules.

Synthesis Applications:

- Reactions Involving Diols: The boronic acid moiety forms reversible covalent bonds with diols, making it valuable for various chemical transformations.

- Development of New Drug Candidates: The combination of an amine and a boronic acid functional group allows for the introduction of diverse functionalities, aiding in the design of structurally complex molecules with therapeutic potential.

Material Science

In material science, this compound is explored for its unique chemical properties that facilitate efficient reactions.

Material Applications:

- Self-Healing Materials: The compound can be incorporated into polymers to create materials that can self-repair due to its interactions with other components.

- Sensors and Catalysts: Its chemical properties allow it to be used in developing advanced materials such as sensors and catalysts, which are critical for various industrial applications .

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the use of this compound in synthesizing novel anticancer agents. By employing Suzuki-Miyaura coupling reactions, researchers were able to create compounds that exhibited significant cytotoxicity against cancer cell lines.

Case Study 2: Boron Neutron Capture Therapy

Research focused on the potential of radiolabeling this compound with Boron-10 for BNCT. The study highlighted how the compound could selectively target tumor cells while minimizing damage to surrounding healthy tissue.

Mecanismo De Acción

The mechanism of action of (5-Amino-6-methoxypyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with biological targets. The boronic acid group can interact with diols and other nucleophilic groups in proteins and enzymes, leading to inhibition or modulation of their activity . This property makes it a valuable tool in the design of enzyme inhibitors and other therapeutic agents.

Comparación Con Compuestos Similares

6-Aminopyridine-3-boronic acid: Similar structure but lacks the methoxy group at the 6-position.

5-Amino-2-methoxypyridine: Similar structure but lacks the boronic acid group.

Uniqueness: (5-Amino-6-methoxypyridin-3-yl)boronic acid is unique due to the presence of both the amino and methoxy groups on the pyridine ring, along with the boronic acid group. This combination of functional groups imparts distinct reactivity and binding properties, making it a versatile compound in various chemical and biological applications .

Actividad Biológica

(5-Amino-6-methoxypyridin-3-yl)boronic acid is a boronic acid derivative that has garnered attention for its diverse biological activities. This compound is characterized by the presence of an amino group and a methoxy substituent on a pyridine ring, contributing to its reactivity and potential therapeutic applications. Below, we explore its biochemical properties, cellular effects, molecular mechanisms, and specific case studies highlighting its biological activity.

The compound is notable for its ability to participate in Suzuki-Miyaura coupling reactions, which are crucial for forming carbon-carbon bonds in organic synthesis. It interacts with palladium catalysts, forming complexes that facilitate these reactions. The boronic acid group allows for reversible covalent bonding with diols, making it a valuable building block in drug development and material science .

Cellular Effects

Research indicates that this compound influences various cellular processes:

- Gene Expression : It modulates the expression of genes involved in oxidative stress response and apoptosis.

- Metabolic Activity : The compound interacts with key metabolic enzymes, affecting metabolite levels within cells.

- Cell Signaling : It can alter cell signaling pathways, which may lead to changes in cellular function over time .

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. These include:

- Enzyme Inhibition : The compound can inhibit or activate enzymes by binding to their active or allosteric sites.

- Transcription Factor Interaction : It influences gene expression by interacting with transcription factors and regulatory proteins .

The reversible covalent bonds formed by the boronic ester group with diols and nucleophilic groups are central to its biological activity .

Antibacterial Activity

A study demonstrated that derivatives of pyridine compounds, including this compound, exhibited significant antibacterial activity against resistant bacterial strains. This compound was shown to be more effective than other similar derivatives, highlighting its potential as a therapeutic agent against infections caused by resistant bacteria .

Antioxidant and Anticancer Activities

In vitro studies have shown that this compound possesses antioxidant properties, which may be beneficial in reducing oxidative stress within cells. Additionally, it has demonstrated cytotoxic effects on cancer cell lines while exhibiting low toxicity towards healthy cells. This dual action positions it as a candidate for further development in cancer therapeutics .

Enzyme Inhibition Studies

The compound has been evaluated for its enzyme inhibition capabilities. For instance:

| Enzyme | IC50 Value (µg/mL) |

|---|---|

| Acetylcholinesterase | 115.63 |

| Butyrylcholinesterase | 3.12 |

| Antiurease | 1.10 |

| Antithyrosinase | 11.52 |

These findings indicate that this compound may have therapeutic potential in conditions where these enzymes play a critical role .

Propiedades

IUPAC Name |

(5-amino-6-methoxypyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BN2O3/c1-12-6-5(8)2-4(3-9-6)7(10)11/h2-3,10-11H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIAAGSWOGRZEKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1)OC)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00672084 | |

| Record name | (5-Amino-6-methoxypyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1084953-50-3 | |

| Record name | (5-Amino-6-methoxypyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.